
Tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate: is a synthetic organic compound with the molecular formula C11H21NO3 It is characterized by the presence of a tert-butyl carbamate group attached to a cyclopropyl ring, which is further substituted with a hydroxymethyl and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis of tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate can be achieved through a multi-step process starting from commercially available diethyl cyclopropane-1,1-dicarboxylate. The first step involves the monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate to yield the corresponding carboxylic acid.
Route 2: Another method involves the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide using the de Meijere variant of the Kulinkovich reaction.
Industrial Production Methods:
- The industrial production of this compound typically follows the same synthetic routes as described above, with optimization of reaction conditions to maximize yield and purity. Key parameters such as temperature, solvent choice, and reaction time are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate can undergo oxidation reactions, particularly at the hydroxymethyl group, to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield the corresponding alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- The compound is studied for its potential biological activity, including its role as a building block for bioactive molecules.
Medicine:
- It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
- The compound is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products.
Wirkmechanismus
The mechanism of action of tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate is primarily related to its ability to interact with biological targets through its carbamate group. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modulation of their activity. This interaction is often exploited in the design of enzyme inhibitors and other bioactive molecules .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- Tert-butyl (1-methylcyclopropyl)carbamate
Comparison:
- Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate: This compound is similar in structure but lacks the additional methyl group on the cyclopropyl ring. It shares similar reactivity and applications but may exhibit different biological activity due to the absence of the methyl group .
- Tert-butyl (1-methylcyclopropyl)carbamate: This compound has a methyl group on the cyclopropyl ring but lacks the hydroxymethyl group. It may have different chemical and biological properties compared to tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate .
Uniqueness:
- The presence of both the hydroxymethyl and methyl groups on the cyclopropyl ring in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
2120399-28-0 |
|---|---|
Molekularformel |
C11H21NO3 |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
tert-butyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12(4)7-11(8-13)5-6-11/h13H,5-8H2,1-4H3 |
InChI-Schlüssel |
IZURJIKPWJAKRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CC1(CC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13556536.png)
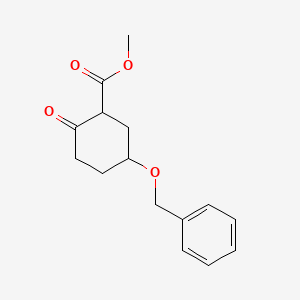
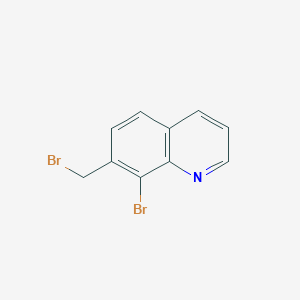
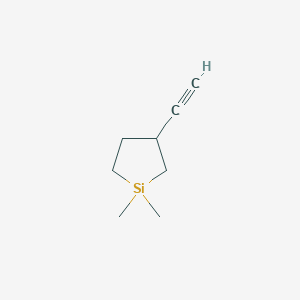

![trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride](/img/structure/B13556559.png)
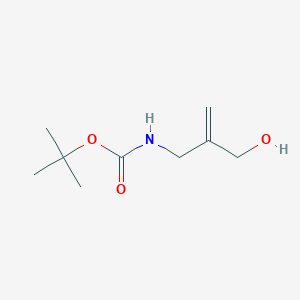
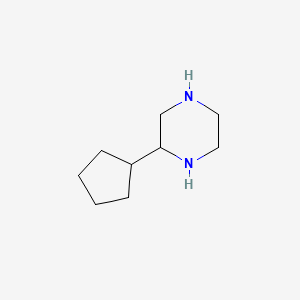
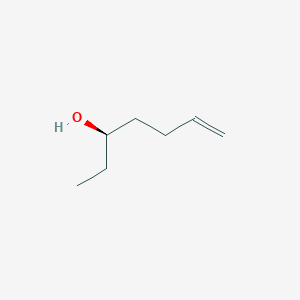
![1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride](/img/structure/B13556585.png)
![2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B13556606.png)
![1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid](/img/structure/B13556614.png)
amine hydrochloride](/img/structure/B13556620.png)
![6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13556621.png)
